
2-Bromo-6-methyl-3-phenylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 2’ position, a methyl group at the 4’ position, and a carboxylic acid group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-bromo-4’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification processes, including recrystallization and chromatography, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), palladium catalysts, bases (potassium carbonate), solvents (toluene, ethanol).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, borane), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted biphenyl derivatives.
Oxidation: Biphenyl-3,4-dicarboxylic acid, 4’-formylbiphenyl-3-carboxylic acid.
Reduction: 4’-methylbiphenyl-3-carboxaldehyde, 4’-methylbiphenyl-3-methanol.
Applications De Recherche Scientifique
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2’-bromo-4’-methylbiphenyl-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Bromo-4’-methylbiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4’-Methylbiphenyl-3-carboxylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2’-Bromo-4’-methylbiphenyl-3-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid, altering its chemical properties and reactivity.
Uniqueness
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H11BrO2 |
|---|---|
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
2-bromo-6-methyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11BrO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17) |
Clé InChI |
BAWIVRNJIOQEDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


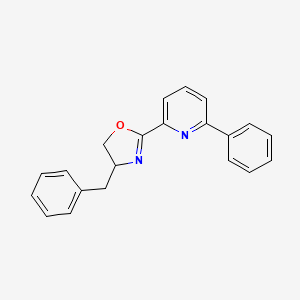
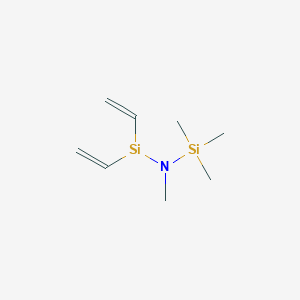
![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
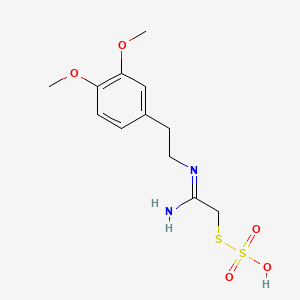

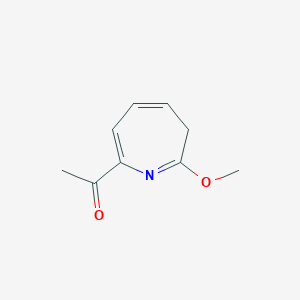

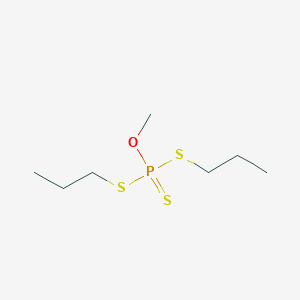
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)


![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
